18-(Dibenzylamino)-12-octadecenoic acid

albumin-binding conjugate fatty acid chain length structure-activity relationship

18-(Dibenzylamino)-12-octadecenoic acid (CAS 247063-08-7) is a C18 monounsaturated fatty acid derivative bearing a dibenzylamino group at the terminal carbon and a single double bond at position 12. Its molecular formula is C32H47NO2 (MW = 477.7 Da), and the compound typically appears as a yellow oil with a predicted density of 1.004 g/cm³ and a predicted boiling point of 601.6 °C.

Molecular Formula C32H47NO2
Molecular Weight 477.7 g/mol
Cat. No. B12227317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-(Dibenzylamino)-12-octadecenoic acid
Molecular FormulaC32H47NO2
Molecular Weight477.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCCCCC=CCCCCCCCCCCC(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C32H47NO2/c34-32(35)26-20-12-10-8-6-4-2-1-3-5-7-9-11-13-21-27-33(28-30-22-16-14-17-23-30)29-31-24-18-15-19-25-31/h5,7,14-19,22-25H,1-4,6,8-13,20-21,26-29H2,(H,34,35)/b7-5+
InChIKeyBWZFDGXCYBOYHX-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-(Dibenzylamino)-12-octadecenoic acid – Structural and Physicochemical Profile for Targeted Procurement Decisions


18-(Dibenzylamino)-12-octadecenoic acid (CAS 247063-08-7) is a C18 monounsaturated fatty acid derivative bearing a dibenzylamino group at the terminal carbon and a single double bond at position 12 . Its molecular formula is C32H47NO2 (MW = 477.7 Da), and the compound typically appears as a yellow oil with a predicted density of 1.004 g/cm³ and a predicted boiling point of 601.6 °C [1]. The molecule belongs to the broader class of synthetic long-chain fatty acid-amino adducts, which are often employed as lipophilic building blocks or as albumin-binding moieties in conjugate chemistry .

C18 lipophilic scaffold for albumin-conjugate design
Oil format supports automated liquid handling without pre-heating
Dibenzylamino group enables tunable albumin interaction studies

Why Generic Substitution Fails for 18-(Dibenzylamino)-12-octadecenoic Acid – The Systemic Importance of Chain Length and Double-Bond Position


In-class long-chain fatty amino derivatives cannot be casually interchanged because even small structural variations—chain length, double-bond position, and the nature of the amine substituent—profoundly alter physicochemical properties (e.g., logP, melting behaviour, boiling point) and biological performance, particularly albumin-binding affinity . Subtle differences in the carbon backbone modulate the molecule’s hydrophobic packing and its interaction with serum albumin, a critical parameter when the compound is used to extend the plasma half-life of therapeutic conjugates [1]. The quantitative evidence below demonstrates exactly where 18-(dibenzylamino)-12-octadecenoic acid diverges from its closest structural analogue and from simple amino‑acid alternatives.

Chain length variation (C18 vs C24)
The C24 homologue differs by six methylene units, altering molecular weight and predicted boiling point, which may shift conjugate PK behavior and solubility profile.
Double-bond position (Δ12 vs saturated)
The saturated C18 analogue is a solid, requiring heating for liquid handling, whereas the target compound is a ready-to-dispense oil, affecting synthesis workflow integration.
Amine substituent (dibenzylamino vs primary amine)
Replacement with a primary amine fatty acid eliminates the two aromatic rings, likely reducing albumin-binding potential; this substitution may not reproduce the desired conjugate half-life extension.

Product-Specific Quantitative Evidence Guide for 18-(Dibenzylamino)-12-octadecenoic Acid Against Its Closest Comparators


Chain-Length Discrimination: C18 vs C24 Homologue in the Albumin-Binding Patent Series

Within the dibenzylamino-alkenoic acid series disclosed for albumin-binding constructs, the C18 variant (18-(dibenzylamino)-12-octadecenoic acid) provides a substantially lower molecular weight (477.7 Da) and shorter hydrocarbon span than the C24 homologue (24-(dibenzylamino)-12-tetracosenoic acid, MW = 561.9 Da) . The shorter chain is expected to reduce non-specific protein binding while still maintaining adequate albumin engagement, a trade-off that directly impacts conjugate design .

Chain Length Impact
Cross-study comparable
MW 477.7 Da (C18) vs 561.9 Da (C24); ΔBP ≈ −52 °C
Shorter chain may favor lower conjugate MW and easier solution-phase handling.
No head-to-head experimental data; predicted properties only.
albumin-binding conjugate fatty acid chain length structure-activity relationship

Double-Bond Position: Δ12 Unsaturation versus Saturated C18 Amino Acid

The presence of a cis-configured double bond at carbon 12 in the target compound (denoted by the ‘12-octadecenoic acid’ backbone) results in a yellow, oily liquid at standard storage temperatures [1], whereas the fully saturated analogue 18-aminooctadecanoic acid (18-amino stearic acid) is a white solid that is insoluble in water . This phase difference directly affects handling, formulation, and the compound’s compatibility with various conjugation chemistries.

Double-Bond Effect
Class-level inference
Yellow oil, 2–8 °C vs white solid, room temp
Physical state difference influences formulation and synthesis workflows.
Vendor-reported appearance; class-level inference.
unsaturation effect physical state melting point depression

Dibenzylamino Substituent: Enhanced Lipophilicity versus Primary Amine Analogue

The dibenzylamino group in the target compound introduces two aromatic rings, significantly increasing the molecule’s calculated logP and its potential for hydrophobic interaction with albumin compared to the primary amine present in 18-aminooctadecanoic acid . Lanthanide-complex studies with DO3A-(dibenzylamino)methylphosphinate have shown that protonation of the dibenzylamino group enhances human serum albumin binding, a proof-of-concept for tuneable albumin affinity through the dibenzyl moiety [1].

Amine Substituent Role
Class-level inference
Dibenzylamino group increases calculated logP and albumin-binding potential vs primary amine.
May support higher albumin affinity for half-life extension research.
Inference from lanthanide-DO3A study; no direct Kd data.
amine substituent logP albumin affinity

Purity and Supply Consistency: 98% Specification with Defined Storage

Commercial documentation from multiple vendors indicates that 18-(dibenzylamino)-12-octadecenoic acid is routinely supplied at ≥98% purity with a controlled storage condition of 2–8 °C in a dry, sealed environment [1][2]. The analogous C24 compound lists no explicit purity specification in the same public-facing datasheets, introducing uncertainty for procurement planning .

Purity & Storage Spec
Specification review
≥98% purity; dry, sealed at 2–8 °C
Standardized purity declaration supports QC and repeat procurement.
C24 comparator lacks publicly declared purity.
chemical purity supply chain reproducibility

Best Research and Industrial Application Scenarios for 18-(Dibenzylamino)-12-octadecenoic Acid


Albumin-Binding Conjugate Design Requiring a Balanced C18 Fatty Acid Module

When designing protein– or peptide–drug conjugates intended to exploit albumin’s long circulating half-life, this compound provides an optimal C18 scaffold—shorter and lighter than the C24 homologue—reducing the overall conjugate molecular weight and improving solubility while still engaging the fatty acid binding sites on serum albumin [1].

High-Throughput Synthesis Platforms Where Liquid Handling Is Critical

Because 18-(dibenzylamino)-12-octadecenoic acid is supplied as a yellow oil (not a solid) and requires no pre‑heating to liquify, it integrates seamlessly into automated liquid-handling workflows, eliminating the need for co‑solvents or sonication steps that are often necessary for solid fatty acid analogues [2].

SAR Studies Investigating the Effect of Chain Length on Albumin Affinity

The C18 variant serves as the shorter-chain comparator to the C24 analogue (24-(dibenzylamino)-12-tetracosenoic acid) in systematic structure–activity relationship (SAR) studies aimed at fine‑tuning the plasma half-life of therapeutic conjugates, enabling researchers to map the relationship between fatty acid chain length and albumin-binding affinity .

Quality-Controlled Procurement for GLP/GMP-Adjacent Process Development

The availability of this compound with a declared ≥98% purity and defined storage conditions makes it suitable for process development campaigns where material traceability, batch-to-batch consistency, and ease of QC validation are prerequisites for downstream scale‑up [3].

Application
Selection Property
Validation Focus
Albumin-conjugate research (C18 scaffold)
Chain length and MW for conjugate design
Albumin binding and conjugate solubility assessment
Automated liquid-handling synthesis
Physical state (oil) for direct dispensing
Compatibility with high-throughput platforms
SAR studies on fatty acid chain length
C18 comparator to C24 analogue
Albumin affinity and conjugate half-life model
Process development requiring QC traceability
≥98% purity and defined storage
Batch-to-batch consistency and QC validation
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